molecular formula C10H12ClNO B8401254 (4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol

(4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol

Cat. No. B8401254
M. Wt: 197.66 g/mol
InChI Key: FEWDOXUVZITTJJ-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

150 ml of a THF solution of 19.30 g of (4-chloro-3-methylpyridine)-2-carbardehyde (VIII) was dropped to 180 ml of THF solution of magnesium cyclopropyl bromide which was prepared from 14.9 ml of cyclopropyl bromide and 4.53 g of magnesium. The resulting mixture was stirred at a room temperature for 12 hours, and poured into saturated ammonium chloride solution and extracted with chloroform. The resulting organic layer was washed with saturated salt water and dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) to obtain 19.58 g of (4-chloro-3-methyl-2-pyridyl)cyclopropylmethane-1-ol (IX).
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(4-chloro-3-methylpyridine)-2-carbardehyde
Quantity
19.3 g
Type
reactant
Reaction Step Three
Name
magnesium cyclopropyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:3][CH2:2]1.[Mg].[CH:6]1(Br)[CH2:8][CH2:7]1.[Mg].[Cl-:11].[NH4+:12].[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[Cl:11][C:8]1[CH:6]=[CH:7][N:12]=[C:1]([CH:15]([CH:14]2[CH2:13][CH2:17]2)[OH:16])[C:3]=1[CH3:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
14.9 mL
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
4.53 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
(4-chloro-3-methylpyridine)-2-carbardehyde
Quantity
19.3 g
Type
reactant
Smiles
Name
magnesium cyclopropyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)Br.[Mg]
Name
Quantity
180 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at a room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C(O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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